Pyrrolidine-3,4-diamine

Coordination Chemistry Ligand Design Stability Constants

The rigid cis-3,4-diamino pyrrolidine scaffold overcomes the limitations of flexible acyclic diamines in asymmetric catalysis and drug discovery. Pyrrolidine-3,4-diamine (CAS 1215485-03-2) provides preorganized amino groups for cooperative metal binding and precise chiral induction. • Higher metal complex stability than ethylenediamine; enables (pyrrolidine salen)Mn(III) catalysts that outperform Jacobsen's catalyst in epoxidations. • Essential vicinal diamine motif for nanomolar Plasmepsin II/IV inhibitors. • Available as free base or stable trihydrochloride salt (CAS 380357-31-3, mp 230-233 °C).

Molecular Formula C4H11N3
Molecular Weight 101.15 g/mol
Cat. No. B15271111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-3,4-diamine
Molecular FormulaC4H11N3
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1C(C(CN1)N)N
InChIInChI=1S/C4H11N3/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,5-6H2
InChIKeyWCOQAGPRGRKKLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine-3,4-diamine: Vicinal Diamine Scaffold


Pyrrolidine-3,4-diamine (CAS 1215485-03-2) is a saturated five-membered heterocyclic vicinal diamine with the molecular formula C4H11N3 and a molecular weight of 101.15 g/mol . It is most commonly utilized as either the free base or in salt forms such as the trihydrochloride (CAS 380357-31-3 for the cis-racemate, melting point 230–233 °C) to enhance stability and handling . The molecule possesses two adjacent primary amino groups on a conformationally constrained pyrrolidine ring, which endows it with distinct stereoelectronic and metal-chelating properties compared to acyclic diamines or monoamino pyrrolidines [1]. These features have driven its application as a chiral building block in asymmetric catalysis, as a ligand scaffold in coordination chemistry, and as a core motif in the development of protease inhibitors and gene delivery vectors [2].

Pyrrolidine-3,4-diamine: Why It Cannot Be Replaced


Substituting pyrrolidine-3,4-diamine with a generic acyclic 1,2-diamine (e.g., ethylenediamine) or a monoamino pyrrolidine (e.g., 3-aminopyrrolidine) fundamentally alters key performance parameters in coordination chemistry, catalysis, and biological recognition. The rigid, cyclic cis-3,4-diamino framework preorganizes the two primary amino groups into a specific spatial orientation, which directly translates to higher metal complex stability constants compared to flexible open-chain analogues and markedly stronger binding than monoamino pyrrolidines [1]. In asymmetric catalysis, the pyrrolidine backbone imposes a unique chiral environment that acyclic diamines cannot replicate, leading to divergent enantioselectivity outcomes relative to industry-standard catalysts [2]. Furthermore, in biological systems, the exact stereochemistry of the vicinal diamine unit is critical for fitting into enzyme active sites—as demonstrated by the nanomolar potency of substituted 3,4-diaminopyrrolidines against plasmepsins, an activity that is completely lost with alternative scaffolds [3]. The following quantitative evidence establishes these non-interchangeable performance characteristics.

Pyrrolidine-3,4-diamine: Head-to-Head Performance


Chelate Stability vs. 3-Aminopyrrolidine

In direct comparative studies with Ni(II), Cu(II), Zn(II), and Cd(II), the cis-3,4-diaminopyrrolidine (cis-dap) ligand forms complexes with significantly higher stability than 3-aminopyrrolidine (ampy), which possesses only a single primary amino group [1]. The enhanced stability is attributed to the chelate effect arising from metal binding to the two adjacent primary amino groups of cis-dap, a binding mode not available to ampy.

Coordination Chemistry Ligand Design Stability Constants

Epoxidation Activity Over Jacobsen's Catalyst

Chiral (pyrrolidine salen)Mn(III) complexes synthesized from Naza-substituted (R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-3,4-diaminopyrrolidine were evaluated in the asymmetric epoxidation of styrene and chromenes [1]. Complexes 1–3, which feature a tertiary amine unit within the pyrrolidine backbone, exhibited higher catalytic activity than both complex 4 (bearing an amide unit) and the industry-standard Jacobsen's catalyst when using the NaClO/PPNO aqueous/organic biphasic oxidant system.

Asymmetric Catalysis Epoxidation Salen Complexes

Plasmepsin II and IV Inhibition

A series of pyrrolidine derivatives, including a substituted 3,4-diaminopyrrolidine, were tested for inhibitory activity against plasmepsin (Plm) II and IV, aspartic proteases essential for hemoglobin degradation in Plasmodium falciparum [1]. The 3,4-diaminopyrrolidine-based inhibitor achieved nanomolar-range potency against both Plm II and Plm IV isoforms. In contrast, pyrrolidine-3,4-diester derivatives, which lack the vicinal diamine motif, exhibited substantially different binding modes and activities.

Antimalarial Drug Discovery Protease Inhibition Plasmepsin

Gene Transfection: Diamino vs. Dihydroxy Lipids

In a structure-activity investigation comparing eight newly synthesized N,N-dialkylpyrrolidinium chlorides, the four 3,4-diaminopyrrolidinium chloride analogues (lipids 9–12) exhibited chain-length-dependent transfection efficacies relative to their dihydroxy counterparts (lipids 1–4) [1]. Lipids 11 (distearyl) and 12 (stearyloleyl) demonstrated superior or comparable transfection efficiencies in MCF-7 and HEK293T cells, whereas the shorter-chain diaminopyrrolidinium lipids 9 and 10 showed significantly lower transfection than the dihydroxy analogues. DNase I sensitivity assays indicated that enhanced degradation of DNA associated with lipids 9–12 may underlie their compromised performance.

Gene Delivery Cationic Lipids Transfection

Lithium Azide Route to (3R,4R)-Diaminopyrrolidines

A convenient and general synthetic route to enantiopure 3,4-diamino-1-substituted pyrrolidines of the (3R,4R)-configuration was developed, addressing a critical limitation in accessing this stereochemical series . The key innovation involves the use of lithium azide to achieve two-fold displacement of dimesylates in satisfactory yields, in stark contrast to sodium azide which affords diazides in very poor yields (<10%) or not at all. This methodology enabled the preparation of novel 1-cycloalkyl and 1-aryl derivatives that were previously inaccessible.

Enantioselective Synthesis Vicinal Diamines Process Chemistry

Bridged Dinuclear Ni(II) Complex Formation

In the synthesis of nickel(II) complexes with tris(2-aminoethyl)amine (tren), a unique dinuclear complex [Ni2(tren)2(aepd)][ClO4]4·2H2O was isolated, wherein aepd = N-(2-aminoethyl)pyrrolidine-3,4-diamine [1]. This complex features a bridging tren ligand that has undergone intramolecular carbon–carbon bond formation between two arms, generating a substituted pyrrolidine-3,4-diamine moiety in situ. This serendipitous reactivity contrasts with the expected simple mononuclear tren complexes (e.g., [Ni3(tren)4(H2O)2][Cr(ox)3]2·6H2O and {[Ni2(tren)3][ClO4]4·H2O}n) and demonstrates the unique capacity of the pyrrolidine-3,4-diamine framework to support novel polynuclear architectures.

Coordination Chemistry Magnetism Nickel Complexes

Pyrrolidine-3,4-diamine: Best Application Scenarios


Asymmetric Epoxidation vs. Jacobsen's Catalyst

Procure pyrrolidine-3,4-diamine or its Naza-substituted salen derivatives when developing asymmetric epoxidation processes for styrene or chromene substrates in aqueous/organic biphasic systems (NaClO/PPNO). The (pyrrolidine salen)Mn(III) complexes 1–3 exhibit higher catalytic activity than the industry-standard Jacobsen's catalyst under these conditions [1]. This advantage can translate to reduced catalyst loading or higher turnover numbers in large-scale enantioselective epoxide production.

Plasmepsin II/IV Lead Optimization

Select substituted 3,4-diaminopyrrolidines as privileged scaffolds for developing nanomolar-potency inhibitors of Plasmepsin II and IV [1]. The vicinal diamine motif is critical for achieving the requisite binding interactions observed in crystal structure-guided modeling (PDB ID: 1LEE). Alternative pyrrolidine derivatives lacking the diamine unit (e.g., 3,4-diesters) do not achieve comparable inhibitory profiles, making pyrrolidine-3,4-diamine the scaffold of choice for this target class.

Gene Delivery: Distearyl/Stearyloleyl Lipids

Utilize 3,4-diaminopyrrolidinium chloride lipids bearing distearyl (lipid 11) or stearyloleyl (lipid 12) chains for in vitro gene transfer into MCF-7 and HEK293T cells [1]. These specific chain-length variants demonstrate superior or comparable transfection efficacy relative to their dihydroxy counterparts, whereas shorter-chain diamino analogues (lipids 9–10) are markedly inferior. Procurement of the exact lipid 11 or 12 structure is essential for achieving the reported performance.

Enantiopure (3R,4R)-Pyrrolidine Synthesis

When synthesizing or sourcing enantiopure (3R,4R)-3,4-diamino-1-substituted pyrrolidines—including novel 1-cycloalkyl and 1-aryl derivatives—ensure the synthetic route employs lithium azide rather than sodium azide for the key two-fold displacement step [1]. The lithium azide methodology yields satisfactory amounts of the desired diazide intermediates, whereas the sodium azide route fails (<10% yield), directly impacting the commercial availability and cost of these chiral building blocks.

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